3-Ethyl-1-phenylpiperazine
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Overview
Description
3-Ethyl-1-phenylpiperazine is an organic compound that belongs to the piperazine family. It features a piperazine ring substituted with an ethyl group at the third position and a phenyl group at the first position.
Mechanism of Action
Target of Action
It is known that piperazine derivatives, to which 3-ethyl-1-phenylpiperazine belongs, have a broad range of pharmacological properties
Mode of Action
Piperazine derivatives have been shown to interact with their targets in various ways, leading to a range of biological effects . The specific interactions and resulting changes caused by this compound remain to be elucidated.
Biochemical Pathways
Phenylpiperazine derivatives have been shown to suppress proliferation and induce apoptosis in human cervical cancer hela cells through oxidative stress mediated intrinsic mitochondrial pathway
Result of Action
Related compounds have been shown to have anti-proliferative effects and induce apoptosis in certain cell lines
Biochemical Analysis
Cellular Effects
The cellular effects of 3-Ethyl-1-phenylpiperazine are not well-studied. Some piperazine derivatives have been shown to have effects on cells. For example, certain piperazine derivatives have been found to suppress proliferation and induce apoptosis in human cervical cancer HeLa cells
Molecular Mechanism
Piperazine is a weak base with two pKb of 5.35 and 9.73 at 25 °C This suggests that it may interact with other molecules in the body in a pH-dependent manner
Metabolic Pathways
Piperazines can be synthesized through various methods, including the cyclization of 1,2-diamine derivatives with sulfonium salts
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-Ethyl-1-phenylpiperazine can be achieved through several methods. One common approach involves the cyclization of 1,2-diamine derivatives with sulfonium salts. Another method includes the Ugi reaction, ring opening of aziridines under the action of N-nucleophiles, and intermolecular cycloaddition of alkynes bearing amino groups .
Industrial Production Methods: Industrial production of piperazine derivatives often involves the ammoniation of 1,2-dichloroethane or ethanolamine. This process can yield various piperazine compounds, including this compound .
Chemical Reactions Analysis
Types of Reactions: 3-Ethyl-1-phenylpiperazine undergoes several types of chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride.
Substitution: Nucleophilic substitution reactions are common, where the piperazine ring can be modified by introducing various substituents
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in an alcoholic solvent.
Substitution: Alkyl halides or sulfonium salts in the presence of a base
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction can produce amines .
Scientific Research Applications
3-Ethyl-1-phenylpiperazine has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: It serves as a ligand in the study of receptor-ligand interactions.
Medicine: This compound is investigated for its potential therapeutic properties, including its role as a precursor in drug development.
Industry: It is utilized in the production of polymers and other industrial chemicals .
Comparison with Similar Compounds
1-Phenylpiperazine: A simpler analog with a phenyl group attached to the piperazine ring.
N-Methyl-3-phenylpiperazine: A derivative with a methyl group at the nitrogen position.
1-Ethyl-3-phenylpiperazine: Similar to 3-Ethyl-1-phenylpiperazine but with different substitution patterns
Uniqueness: this compound is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its ethyl group at the third position and phenyl group at the first position make it a valuable compound for various applications, particularly in medicinal chemistry and industrial processes .
Properties
IUPAC Name |
3-ethyl-1-phenylpiperazine |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H18N2/c1-2-11-10-14(9-8-13-11)12-6-4-3-5-7-12/h3-7,11,13H,2,8-10H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IFNUTDUEVHRPCO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1CN(CCN1)C2=CC=CC=C2 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18N2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
190.28 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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